

DAR-4M for Extracellular Nitric Oxide Measurement: An In-depth Technical Guide

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Compound of Interest

Compound Name: DAR-4M

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This guide provides a comprehensive overview of Diaminorhodamine-4M (**DAR-4M**), a fluorescent probe for the detection of nitric oxide (NO). Tailored for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, key quantitative properties, experimental protocols for extracellular NO measurement, and important considerations for its use.

Introduction to DAR-4M

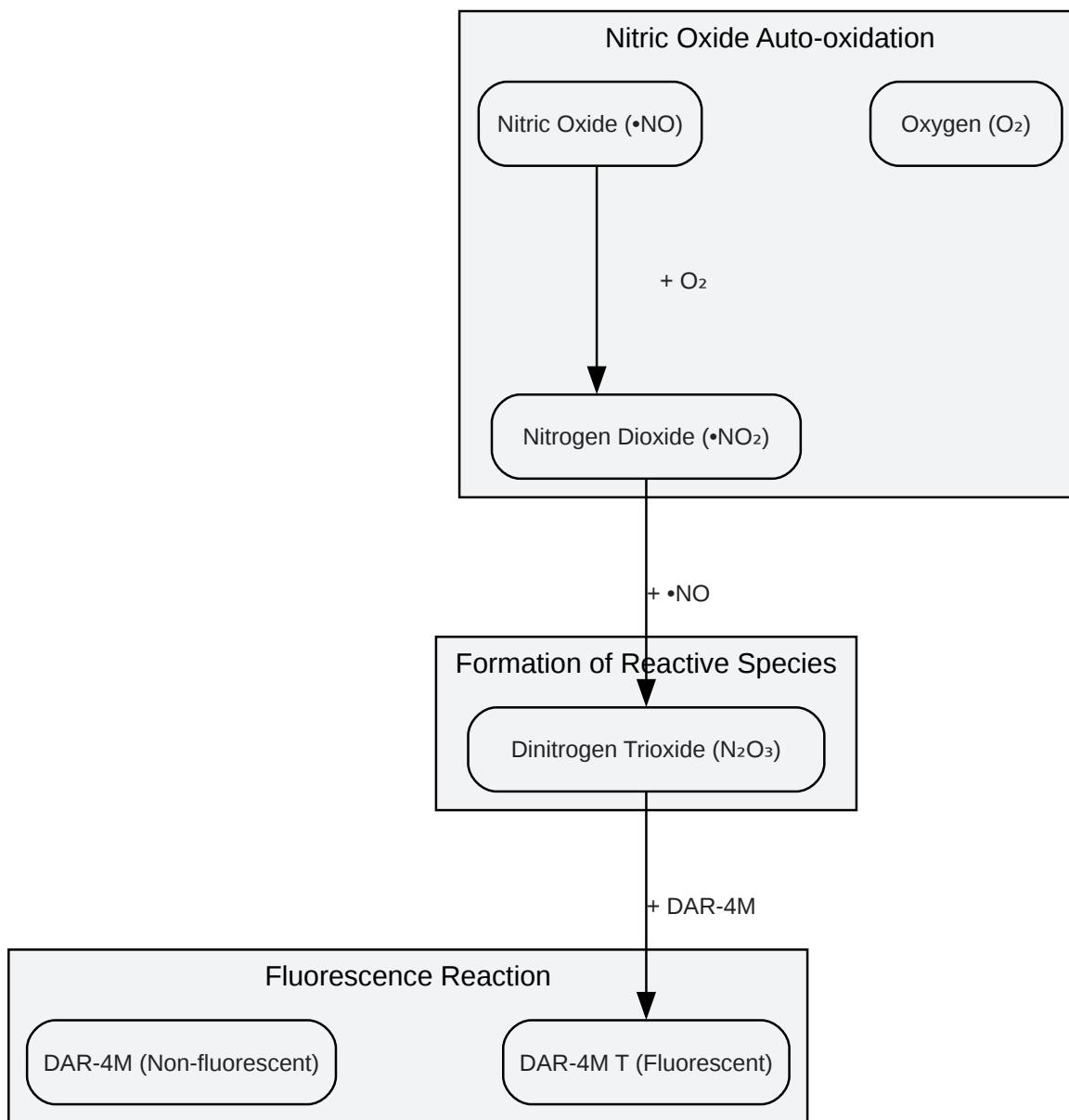
Diaminorhodamine-4M (**DAR-4M**) is a fluorescent sensor designed for the detection of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.^{[1][2]} As a member of the diaminorhodamine family of probes, **DAR-4M** offers several advantages over earlier NO sensors, including a broader effective pH range and reduced interference from cellular autofluorescence due to its longer excitation and emission wavelengths.^{[3][4]} This makes it a valuable tool for quantifying extracellular NO in various biological samples. However, it is crucial to understand that **DAR-4M** is not entirely specific to nitric oxide and can react with other reactive nitrogen species (RNS), a factor that must be considered in experimental design and data interpretation.^[2]

Mechanism of Action

The detection of nitric oxide by **DAR-4M** is an indirect process that relies on the auto-oxidation of NO in the presence of oxygen.^{[3][4]} The core mechanism involves the following steps:

- Nitric Oxide Auto-oxidation: In an aerobic environment, nitric oxide ($\bullet\text{NO}$) reacts with molecular oxygen (O_2) to form nitrogen dioxide ($\bullet\text{NO}_2$).
- Formation of Dinitrogen Trioxide: Nitrogen dioxide then reacts with another molecule of nitric oxide to form dinitrogen trioxide (N_2O_3).[2]
- Reaction with **DAR-4M**: The non-fluorescent **DAR-4M** molecule reacts with dinitrogen trioxide.
- Formation of Fluorescent Triazole: This reaction results in the formation of a highly fluorescent triazole derivative, **DAR-4M T**.[3]

The fluorescence intensity of **DAR-4M T** is directly proportional to the amount of nitric oxide that has been converted to N_2O_3 , allowing for the quantification of NO production.



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Mechanism of **DAR-4M** activation by nitric oxide.

Quantitative Properties of **DAR-4M**

A thorough understanding of the quantitative properties of **DAR-4M** is essential for accurate and reproducible measurements of nitric oxide. The following tables summarize the key characteristics of **DAR-4M** and its fluorescent product, **DAR-4M T**.

Table 1: Physicochemical and Spectroscopic Properties of **DAR-4M**

| Property | Value | Reference(s) |
|---|---------------------------------------|--------------|
| Molecular Formula | $C_{25}H_{26}N_4O_3$ | [5] |
| Molecular Weight | 430.5 g/mol | [5] |
| Form | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
| Excitation Maximum (λ_{ex}) of DAR-4M T | ~560 nm | [3] |
| Emission Maximum (λ_{em}) of DAR-4M T | ~575 nm | [3] |
| Molar Extinction Coefficient (ϵ) of DAR-4M T | $76,000 \text{ M}^{-1}\text{cm}^{-1}$ | [4] |
| Fluorescence Quantum Yield (Φ) of DAR-4M T | 0.42 | [4] |
| Fluorescence Enhancement upon reaction with NO | ~840-fold | [6] |
| Effective pH Range | 4 - 12 | [3][4] |
| Detection Limit | ~7-10 nM | [6][7] |

Table 2: Comparison of **DAR-4M** with other common Nitric Oxide Probes

| Feature | DAR-4M | DAF-2 | DAF-FM |
|---------------------|---|---------------------------|-----------------------------|
| Excitation Max (nm) | ~560 | ~495 | ~495 |
| Emission Max (nm) | ~575 | ~515 | ~515 |
| Effective pH Range | 4 - 12 | >7 | >5.5 |
| Cell Permeability | No | No | No |
| Cell-Permeable Form | DAR-4M AM | DAF-2 DA | DAF-FM DA |
| Photostability | More photostable than DAFs | Less stable | More photostable than DAF-2 |
| Selectivity | Reacts with RNS, potentiated by peroxynitrite | Reacts with other species | Reacts with other species |

Experimental Protocols

This section provides a detailed protocol for the measurement of extracellular nitric oxide from cultured cells using **DAR-4M** and a fluorescence plate reader.

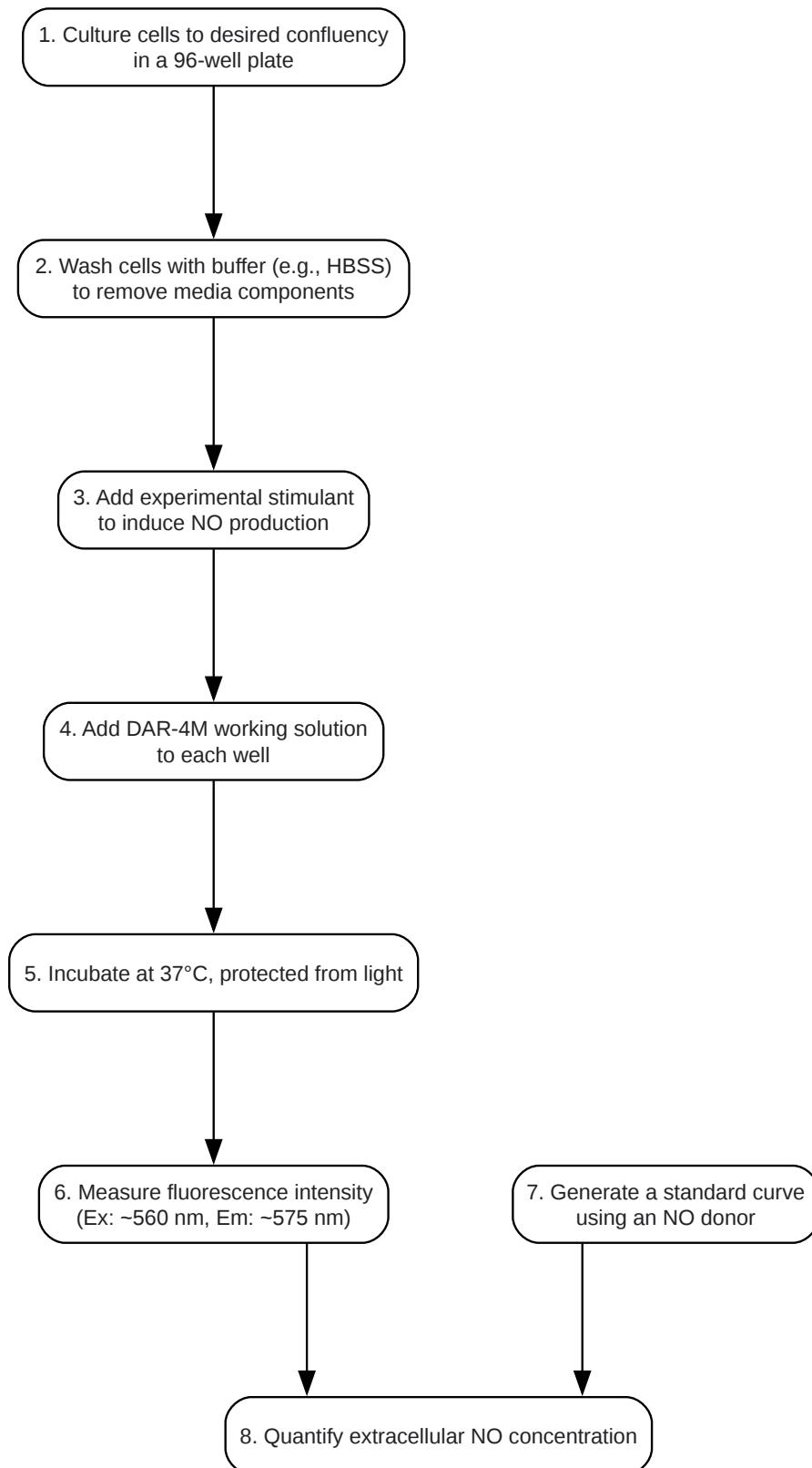
Materials

- **DAR-4M**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Spermine NONOate)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with appropriate filters for excitation at ~560 nm and emission at ~575 nm.

Preparation of Reagents

- **DAR-4M Stock Solution (5 mM):** Dissolve 1 mg of **DAR-4M** in 0.47 mL of anhydrous DMSO. [4] Store the stock solution in aliquots at -20°C, protected from light.
- **DAR-4M Working Solution (10 µM):** On the day of the experiment, dilute the 5 mM **DAR-4M** stock solution 1:500 in a suitable buffer (e.g., HBSS). [4] Protect the working solution from light.
- **Nitric Oxide Donor Stock Solution:** Prepare a stock solution of the chosen NO donor (e.g., 10 mM SNAP in DMSO). The specific solvent and concentration will depend on the donor used. Prepare fresh daily.
- **Nitric Oxide Standard Solutions:** Prepare a series of dilutions of the NO donor in the experimental buffer to generate a standard curve. The concentration range should be appropriate for the expected NO production from your cells.

Experimental Workflow for Extracellular NO Measurement

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Workflow for extracellular NO measurement.

Step-by-Step Protocol

- Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in the desired confluence on the day of the experiment.
- Cell Treatment:
 - On the day of the experiment, remove the culture medium from the wells.
 - Gently wash the cells twice with pre-warmed HBSS or your chosen experimental buffer.
 - Add your experimental compounds (e.g., stimulants or inhibitors of NO production) diluted in the experimental buffer to the appropriate wells. Include appropriate controls (e.g., vehicle control, unstimulated cells).
- **DAR-4M** Loading: Add the 10 μ M **DAR-4M** working solution to each well. The final concentration of **DAR-4M** is typically in the range of 5-10 μ M.[3][4]
- Incubation: Incubate the plate at 37°C for the desired time period, protected from light. The incubation time will depend on the kinetics of NO production in your system and should be optimized.
- Fluorescence Measurement:
 - After incubation, measure the fluorescence intensity using a microplate reader.
 - Set the excitation wavelength to ~560 nm and the emission wavelength to ~575 nm.
 - Record the fluorescence readings from each well.
- Calibration Curve:
 - In a separate set of wells on the same plate (or a parallel plate), prepare the NO standard curve.
 - Add the experimental buffer to these wells.
 - Add the serially diluted NO donor solutions to the wells.

- Add the **DAR-4M** working solution to each standard well.
- Incubate and measure the fluorescence of the standards under the same conditions as the experimental samples.
- Data Analysis:
 - Subtract the background fluorescence (from wells containing only buffer and **DAR-4M**) from all readings.
 - Plot the fluorescence intensity of the NO standards against their known concentrations to generate a standard curve.
 - Use the standard curve to determine the concentration of NO produced by your cells in the experimental wells.

Important Considerations and Troubleshooting

- Specificity: As mentioned, **DAR-4M** is not entirely specific for NO and its fluorescence can be influenced by other RNS, particularly peroxynitrite.[2] It is advisable to use NO scavengers (e.g., cPTIO) or NOS inhibitors (e.g., L-NAME) as negative controls to confirm that the observed fluorescence is indeed due to NO production.
- Interference from Media Components: Components of cell culture media, such as phenol red and riboflavin, can interfere with fluorescence measurements.[7] It is recommended to perform experiments in a phenol red-free and serum-free buffer like HBSS.
- Photostability: While more photostable than DAF probes, prolonged exposure of **DAR-4M** to excitation light can lead to photobleaching.[7] Minimize light exposure during experiments.
- High Background Fluorescence: High background can result from excess probe concentration, autofluorescence from cells or media components, or non-specific binding.[8]
 - Troubleshooting:
 - Optimize the **DAR-4M** concentration.
 - Ensure thorough washing of cells to remove interfering media components.

- Use a phenol red-free buffer.
- Include a "no-cell" control to assess background from the probe and buffer alone.
- Calibration: The use of a reliable NO donor to generate a standard curve is crucial for quantitative measurements. The stability and NO release kinetics of the chosen donor should be well-characterized.

Conclusion

DAR-4M is a valuable fluorescent probe for the detection of extracellular nitric oxide, offering advantages in terms of its broad pH range and spectral properties that minimize autofluorescence. However, researchers must be aware of its limitations, particularly its potential reactivity with other reactive nitrogen species. By following carefully designed protocols, including appropriate controls and calibration standards, **DAR-4M** can be a powerful tool for investigating the complex roles of nitric oxide in biological systems.

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